molecular formula C7H5F5OS B2547150 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol CAS No. 2418707-48-7

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol

Cat. No.: B2547150
CAS No.: 2418707-48-7
M. Wt: 232.17
InChI Key: VKEYKIONTNCCSV-UHFFFAOYSA-N
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Description

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol is a chemical compound with the molecular formula C7H5F5OS. It is characterized by the presence of a thiophene ring substituted with a pentafluoroethyl group and a methanol group.

Scientific Research Applications

Chemical Reactions Analysis

Types of Reactions

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]aldehyde or [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]carboxylic acid .

Mechanism of Action

The mechanism by which [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol exerts its effects is not well-documented. its interactions likely involve the thiophene ring and the pentafluoroethyl group, which can participate in various chemical reactions and interactions with other molecules. The methanol group may also play a role in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanol: Similar structure but with the methanol group at a different position on the thiophene ring.

    [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

The uniqueness of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol lies in its specific substitution pattern and the presence of both a pentafluoroethyl group and a methanol group. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1,3,13H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEYKIONTNCCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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